Imidazole-15N2

Catalog No.
S1484233
CAS No.
74362-46-2
M.F
C3H4N2
M. Wt
70.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-15N2

CAS Number

74362-46-2

Product Name

Imidazole-15N2

IUPAC Name

(1,3-15N2)1H-imidazole

Molecular Formula

C3H4N2

Molecular Weight

70.06 g/mol

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1

InChI Key

RAXXELZNTBOGNW-MQIHXRCWSA-N

SMILES

C1=CN=CN1

Canonical SMILES

C1=CN=CN1

Isomeric SMILES

C1=C[15N]=C[15NH]1

Imidazole-15N2 is a nitrogen isotope-labeled derivative of imidazole, a five-membered aromatic heterocyclic compound containing two nitrogen atoms. Its empirical formula is C₃H₄N₂, with a molecular weight of 70.06 g/mol. The compound is notable for its isotopic enrichment with the stable nitrogen isotope, nitrogen-15, which enhances its magnetic resonance properties and makes it valuable in various analytical applications, particularly in nuclear magnetic resonance spectroscopy.

  • Imidazole itself is generally considered a low-hazard compound [].
  • Imidazole-15N2 is likely to share similar properties, but specific safety data might be limited due to its research-oriented use [].
  • As a general precaution, when handling any unknown compound, it's advisable to follow standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Imidazole-15N2 and Cancer Research:

  • Imidazole-15N2 is an analog of the calcium channel blocker nifedipine, a medication used to treat high blood pressure. Studies suggest that Imidazole-15N2 may have anticancer properties.
  • Research has shown that Imidazole-15N2 can induce apoptosis (programmed cell death) in cancer cells. It achieves this by inhibiting protein kinases, which play a crucial role in tumor growth and survival.
  • Studies have been conducted on both Chinese hamster ovary cells and human cancer cell lines, demonstrating the potential of Imidazole-15N2 as an anti-cancer agent.
  • It is important to note that this research is still in its early stages, and further investigation is needed to determine the effectiveness and safety of Imidazole-15N2 as a cancer treatment.

Source

Imidazole-15N2 - Biosynth:

Imidazole-15N2 and Magnetic Resonance Imaging (MRI):

  • Researchers are exploring the use of Imidazole-15N2 for pH sensing using MRI.
  • Imidazole-15N2's nitrogen-15 (15N) atoms can be hyperpolarized, meaning their magnetic properties are significantly enhanced. This allows for the detection of weaker signals and potentially improves the sensitivity of MRI for measuring acidity (pH).
  • This research is ongoing, and further studies are needed to assess the feasibility and effectiveness of using Imidazole-15N2 for pH sensing in MRI applications.
Typical of imidazole derivatives. Key reactions include:

  • Protonation: At physiological pH (around 7), imidazole-15N2 can be protonated at the nitrogen atom, leading to the formation of a positively charged species. This reaction is crucial for understanding its role in biological systems and its interaction with biomolecules.
  • Coordination Complex Formation: Imidazole-15N2 can act as a ligand to form coordination complexes with metal ions, which is significant in biochemical processes and catalysis.
  • Substitution Reactions: The nitrogen atoms in imidazole-15N2 can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

Imidazole-15N2 exhibits biological relevance primarily due to its structural similarity to histidine, an essential amino acid. It plays a role in:

  • Enzyme Catalysis: As a mimic of histidine, imidazole-15N2 can participate in enzyme-catalyzed reactions, influencing the activity of metalloproteins and other enzymes.
  • Proton Transfer Mechanisms: The compound's ability to undergo protonation makes it a model for studying proton transfer mechanisms in biological systems.

Studies have shown that imidazole-15N2 can affect the isotropic chemical shift in nuclear magnetic resonance spectroscopy when bound to protons, providing insights into its interactions within biological contexts .

The synthesis of imidazole-15N2 involves several methods:

  • Robust Synthetic Procedures: A common approach includes the reaction of 1H-imidazole with nitrogen-15 enriched reagents under controlled conditions to ensure high yields and isotopic purity .
  • Hyperpolarization Techniques: Advanced methods such as Signal Amplification by Reversible Exchange (SABRE) have been employed to enhance the sensitivity of nuclear magnetic resonance signals from imidazole-15N2, making it more detectable in complex biological samples .
  • Chemical Derivatization: Imidazole can be modified chemically to introduce nitrogen-15 at specific positions, allowing for tailored applications in research.

Imidazole-15N2 has several important applications:

  • Magnetic Resonance Imaging and Spectroscopy: Its isotopic labeling enhances the sensitivity and resolution of nuclear magnetic resonance techniques, making it useful in pH sensing and studying biomolecular interactions .
  • Biochemical Research: The compound serves as a tool for investigating enzyme mechanisms and protein dynamics due to its structural similarity to biologically relevant molecules.
  • Pharmaceutical Development: Imidazole derivatives are often explored for their potential therapeutic effects, and isotopically labeled variants like imidazole-15N2 can provide insights into drug metabolism and efficacy.

Interaction studies involving imidazole-15N2 focus on its binding properties with proteins and metal ions:

  • Protein Binding: Research indicates that the binding of protons to the nitrogen sites alters the chemical environment of imidazole-15N2, which can be monitored using nuclear magnetic resonance spectroscopy .
  • Metal Ion Coordination: Studies have shown that imidazole derivatives can coordinate with transition metals, influencing catalytic activity and stability in biochemical pathways.

Imidazole-15N2 shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureNotable Features
ImidazoleC₃H₄N₂Base structure; involved in many biological processes.
HistidineC₆H₉N₃O₂Essential amino acid; contains an imidazole side chain.
BenzimidazoleC₇H₅N₃Contains fused benzene and imidazole rings; used in pharmaceuticals.
1-MethylimidazoleC₄H₆N₂Methylated derivative; used as a ligand in coordination chemistry.

Imidazole-15N2's unique feature lies in its isotopic labeling with nitrogen-15, enhancing its utility in analytical techniques while retaining the core functionalities typical of imidazoles.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

(~15~N_2_)-1H-Imidazole

Dates

Modify: 2023-08-15

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